3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol
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Overview
Description
3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific structure of this compound includes a piperidine ring, which is a common feature in many pharmacologically active compounds.
Preparation Methods
The synthesis of 3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Indazole Moiety: The indazole ring is introduced through a coupling reaction with the piperidine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol can be compared with other indazole derivatives, such as:
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclo-oxygenase-2 (COX-2) with potential anti-inflammatory effects.
Properties
CAS No. |
89443-67-4 |
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Molecular Formula |
C16H24N4O |
Molecular Weight |
288.39 g/mol |
IUPAC Name |
3-[3-(2-methylpiperidin-1-yl)propylamino]-1H-indazol-5-ol |
InChI |
InChI=1S/C16H24N4O/c1-12-5-2-3-9-20(12)10-4-8-17-16-14-11-13(21)6-7-15(14)18-19-16/h6-7,11-12,21H,2-5,8-10H2,1H3,(H2,17,18,19) |
InChI Key |
QAKSSMBLBJQXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC2=NNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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